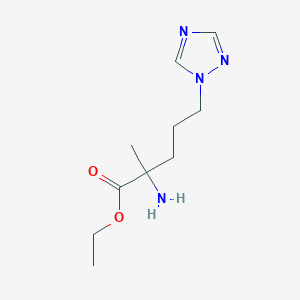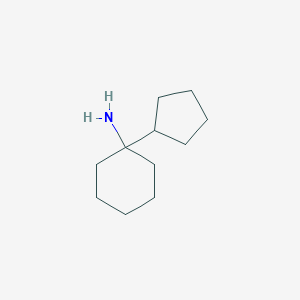![molecular formula C5H6F3N3 B13616363 [1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
[1-(Trifluoromethyl)imidazol-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine: is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the imidazole ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine typically involves the introduction of a trifluoromethyl group into the imidazole ring. One common method is the reaction of imidazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the production of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine can undergo oxidation reactions to form corresponding imidazole derivatives with higher oxidation states.
Reduction: The compound can be reduced to form various reduced imidazole derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or other substituents on the imidazole ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives with different degrees of saturation.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: In medicine, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- [1-(trifluoromethyl)-1H-imidazol-4-yl]methanamine
- [1-(trifluoromethyl)-1H-imidazol-5-yl]methanamine
- [1-(trifluoromethyl)-1H-imidazol-3-yl]methanamine
Comparison: Compared to these similar compounds, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is unique due to the specific position of the trifluoromethyl group on the imidazole ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and physical properties. For example, the position of the trifluoromethyl group may influence the compound’s ability to interact with biological targets, its solubility, and its stability under various conditions.
Propiedades
Fórmula molecular |
C5H6F3N3 |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)11-2-1-10-4(11)3-9/h1-2H,3,9H2 |
Clave InChI |
MXGGLKBSZNDRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


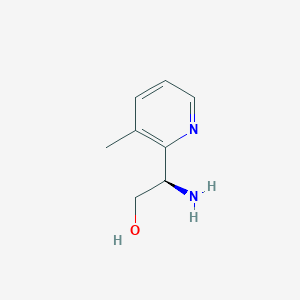
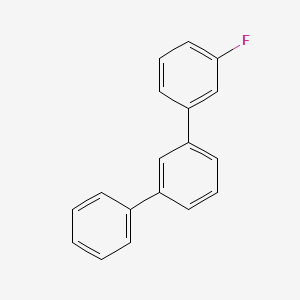

![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)
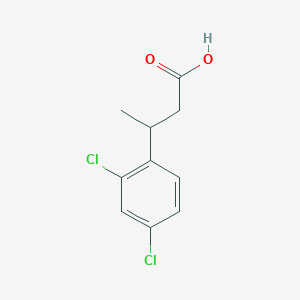
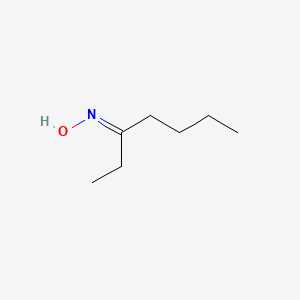

![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
